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molecular formula C7H9NO3 B1293933 Ethyl 5-methylisoxazole-3-carboxylate CAS No. 3209-72-1

Ethyl 5-methylisoxazole-3-carboxylate

Cat. No. B1293933
M. Wt: 155.15 g/mol
InChI Key: OCCIGHIQVMLYBZ-UHFFFAOYSA-N
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Patent
US04826833

Procedure details

A mixture of 0.16 mole ethyl 2,4-dioxovalerate and 0.08 mole hydroxylamine sulfate, 50 ml ethanol and 70 ml toluene was stirred at 40° C. for four hours. The mixture was cooled to 15°-20° C., 1.8 g of concentrated ammonium hydroxide added and stirring continued at room temperature for 60 hours. The mixture was poured into water/toluene, the aqueous layer extracted with toluene, the organic layers combined, washed with brine and dried (Na2SO4). Evaporation of solvent in vacuo gave a yellow liquid which was distilled to afford 14.68 g of product, b.p. 120°-124° C. at 30 torr which crystallized upon standing.
Quantity
0.16 mol
Type
reactant
Reaction Step One
Quantity
0.08 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:8][C:9](=[O:11])[CH3:10])[C:3]([O:5][CH2:6][CH3:7])=[O:4].S(O)(O)(=O)=O.[NH2:17]O.C(O)C.[OH-].[NH4+]>O.C1(C)C=CC=CC=1.C1(C)C=CC=CC=1>[CH3:10][C:9]1[O:11][N:17]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH:8]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
0.16 mol
Type
reactant
Smiles
O=C(C(=O)OCC)CC(C)=O
Name
Quantity
0.08 mol
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred at 40° C. for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 15°-20° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at room temperature for 60 hours
Duration
60 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with toluene
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave a yellow liquid which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=CC(=NO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 14.68 g
YIELD: CALCULATEDPERCENTYIELD 118.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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